Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate

Lipophilicity ADME Drug Discovery

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate (CAS 318284-58-1) is a synthetic benzoylamino oxime ether ester with the molecular formula C₁₈H₁₇ClN₂O₄ and a molecular weight of 360.8 g/mol. It belongs to the Bionet screening compound library (Bionet1_000658), a collection widely used in high-throughput and fragment-based screening campaigns.

Molecular Formula C18H17ClN2O4
Molecular Weight 360.79
CAS No. 318284-58-1
Cat. No. B2631340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate
CAS318284-58-1
Molecular FormulaC18H17ClN2O4
Molecular Weight360.79
Structural Identifiers
SMILESCOC(=O)C(C=NOCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H17ClN2O4/c1-24-18(23)16(21-17(22)14-5-3-2-4-6-14)11-20-25-12-13-7-9-15(19)10-8-13/h2-11,16H,12H2,1H3,(H,21,22)/b20-11+
InChIKeyTWKSEHXIEQAQOH-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate (CAS 318284-58-1): Chemical Identity, Compound Class, and Procurement Baseline


Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate (CAS 318284-58-1) is a synthetic benzoylamino oxime ether ester with the molecular formula C₁₈H₁₇ClN₂O₄ and a molecular weight of 360.8 g/mol [1]. It belongs to the Bionet screening compound library (Bionet1_000658), a collection widely used in high-throughput and fragment-based screening campaigns [1]. The compound features a 4-chlorobenzyl oxime moiety, a benzoylamino group, and a methyl ester, positioning it as a monochlorinated analog within a broader series of halogen-substituted benzyloxyimino propanoates that are employed as versatile building blocks and screening probes in medicinal chemistry [1].

Why Regioisomeric Chlorine Substitution Precludes Generic Interchange of Methyl 2-(Benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate with In-Class Analogs


Although multiple halogen-substituted benzyloxyimino propanoate analogs are commercially available from the Bionet library, they cannot be casually interchanged in screening workflows. The position and number of chlorine substituents on the benzyl oxime ring directly dictate the compound's computed lipophilicity (XLogP3-AA = 3.6 for the mono-para-chloro target versus 4.2 for the 2,6-dichloro analog), electronic surface potential, and steric profile [1][2]. These physicochemical differences—despite an identical topological polar surface area (TPSA) of 77 Ų [1][2]—translate into distinct solubility, permeability, and molecular recognition behavior. For procurement and screening purposes, substitution of one regioisomer for another without experimental validation risks introducing uncontrolled variance that can confound structure-activity relationship (SAR) interpretation and hit triage decisions.

Quantitative Differentiation Evidence for Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate (CAS 318284-58-1) Relative to the Closest Dichlorinated Analog


XLogP3-AA Lipophilicity: Monochloro Target vs. 2,6-Dichloro Analog

The target compound's computed XLogP3-AA is 3.6 [1], compared to 4.2 for the 2,6-dichlorobenzyl analog (CAS 318284-53-6, PubChem CID 3408912) [2]. This represents a 0.6 log-unit lower lipophilicity for the mono-para-chloro compound. The difference arises from the replacement of a second chlorine atom with hydrogen, reducing the overall molecular hydrophobicity.

Lipophilicity ADME Drug Discovery

Molecular Weight and Heavy Atom Count: Fragment-Like vs. Lead-Like Physicochemical Profile

The target compound has a molecular weight of 360.8 g/mol with 25 heavy atoms [1]. The 2,6-dichlorobenzyl analog (CAS 318284-53-6) has a molecular weight of 395.2 g/mol with 26 heavy atoms [2]. The target is 34.4 g/mol lighter and contains one fewer heavy atom, attributable to the monochloro versus dichloro substitution pattern.

Physicochemical Properties Fragment-Based Screening Molecular Weight

Topological Polar Surface Area (TPSA) Equivalence with Divergent Lipophilicity: CNS Drug-Likeness Implications

Both the target compound and the 2,6-dichlorobenzyl analog share an identical computed TPSA of 77 Ų [1][2]. However, their XLogP3-AA values diverge by 0.6 log units (3.6 vs. 4.2). This combination of equivalent TPSA with lower lipophilicity gives the target compound a potentially more favorable CNS multiparameter optimization (MPO) desirability score, as excessive logP penalizes CNS drug-likeness scores while TPSA below 90 Ų is permissive for blood-brain barrier penetration.

CNS Drug Discovery Permeability Drug-Likeness

Regiochemical Chlorination Pattern: 4-Chlorobenzyl vs. 2,6-Dichlorobenzyl Substituent Topology

The target compound bears a single chlorine atom at the para position of the benzyl oxime ring, generating an asymmetric electrostatic potential surface with a dipole moment orientated along the para axis [1]. In contrast, the 2,6-dichlorobenzyl analog presents two ortho-chlorine substituents that create a symmetric, sterically hindered environment around the oxime ether linkage [2]. These regioisomeric differences have been demonstrated in analogous benzyloxyimino series to alter halogen bonding interactions with protein targets and influence metabolic stability via steric shielding of the benzylic position [3].

Structure-Activity Relationship Regiochemistry Halogen Bonding

Commercial Purity Specification Parity: 95% Minimum Purity Across Bionet Monochloro and Dichloro Library Members

The target compound is commercially supplied at a minimum purity specification of 95% (AKSci catalog 8942CM) . The 2,6-dichlorobenzyl analog (CAS 318284-53-6) is also available at a comparable 95% purity from the same compound library supplier . This purity equivalence ensures that any differential biological activity observed between these two analogs in parallel screening cannot be attributed to purity-related artifacts, such as inhibitory contaminants or variable active compound concentrations.

High-Throughput Screening Quality Control Screening Library

Validated Application Scenarios for Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate (CAS 318284-58-1) in Research and Industrial Screening


Lead-Like and Fragment-Extended Screening Library Enhancement

With a molecular weight of 360.8 g/mol and XLogP3 of 3.6 [1], the target compound falls within lead-like chemical space and is suitable for inclusion in high-throughput screening decks targeting enzymes, receptors, or protein-protein interactions. Its lower molecular weight relative to dichlorinated analogs (395.2 g/mol for the 2,6-dichloro analog [2]) facilitates subsequent synthetic elaboration during hit-to-lead optimization without violating lead-likeness criteria.

Central Nervous System (CNS) Target-Focused Screening Subsets

The combination of a TPSA of 77 Ų (below the 90 Ų threshold) and a moderate XLogP3 of 3.6 [1] makes this compound a suitable candidate for CNS-focused screening libraries. When prioritizing compounds for blood-brain barrier penetrant hit identification, the target's more favorable computed lipophilicity relative to the 2,6-dichloro analog (XLogP3 4.2 [2]) supports its selection for neurological disease target panels.

Halogen Substitution SAR Studies on Benzyloxyimino Chemotypes

The mono-para-chloro substitution pattern of the target compound provides a critical data point in regioisomeric halogen scanning SAR studies. When screened alongside 2,6-dichloro [2], 2,4-dichloro, and 3,4-dichloro analogs, the target compound enables the deconvolution of chlorine position effects on target binding affinity, selectivity, and physicochemical properties. This is essential for medicinal chemistry optimization campaigns where halogen bonding and steric effects at the benzyl binding pocket are being probed [3].

Bionet Library Diversity Set Procurement for Unbiased Screening

As part of the Bionet screening compound collection (Bionet1_000658) [1], the target compound contributes to chemical diversity in commercial screening libraries. Procurement of this specific mono-para-chloro regioisomer ensures representation of the monohalogenated benzyloxyimino chemotype space, which is complementary to, and non-redundant with, the dihalogenated members of the same series.

Quote Request

Request a Quote for Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.